molecular formula C18H19ClN2O2 B5765888 N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide

Cat. No. B5765888
M. Wt: 330.8 g/mol
InChI Key: ZLWXOXNHIAFVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. This compound belongs to the class of drugs known as protein kinase inhibitors, which are designed to target specific enzymes involved in cancer cell growth and survival. In

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide involves the inhibition of several protein kinases that are involved in cancer cell growth and survival. By targeting these enzymes, this compound can block the signaling pathways that promote cancer cell proliferation and survival. Specifically, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide has been shown to inhibit the activity of BTK, which is a key enzyme involved in B-cell signaling and survival. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis, inhibit cell proliferation, and block the activation of several signaling pathways involved in cancer cell growth and survival. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its potential use in treating autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective option for research studies. Additionally, this compound has been extensively studied and characterized, which makes it a reliable tool for investigating the role of protein kinases in cancer cell growth and survival. However, there are also limitations to using N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide in lab experiments. It has a relatively short half-life, which may limit its efficacy in vivo. Additionally, this compound may have off-target effects on other enzymes, which could complicate the interpretation of research results.

Future Directions

There are several future directions for the study of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide. One area of research is the development of more potent and selective inhibitors of BTK and other protein kinases involved in cancer cell growth and survival. Additionally, this compound may have potential use in combination with other cancer therapies, such as immunotherapy and targeted therapies. Finally, further studies are needed to investigate the potential use of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide in treating autoimmune diseases, such as rheumatoid arthritis and lupus.

Synthesis Methods

The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with morpholine, followed by the reduction of the resulting nitro compound to an amine. The amine is then reacted with 3-methylbenzoyl chloride to produce the final product. This synthesis method has been optimized and improved over the years, resulting in higher yields and purity of the compound.

Scientific Research Applications

N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several protein kinases, including BTK, FLT3, and AKT, which are known to play a role in cancer cell growth and survival. This compound has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy.

properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-13-3-2-4-14(11-13)18(22)20-15-5-6-17(16(19)12-15)21-7-9-23-10-8-21/h2-6,11-12H,7-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWXOXNHIAFVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-morpholin-4-ylphenyl)-3-methylbenzamide

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